N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.3. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Anti-inflammatory Potential
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has been studied for its potential in antioxidant and anti-inflammatory applications. Compounds related to this chemical structure have exhibited significant antioxidant activity in various assays, including DPPH radical scavenging and lipid peroxide inhibition. Additionally, some of these compounds have shown excellent anti-inflammatory activity, highlighting their potential in treating conditions associated with oxidative stress and inflammation (Koppireddi et al., 2013).
Antimicrobial Activities
This compound has also been involved in studies focusing on antimicrobial activities. Derivatives of this compound have shown significant anti-bacterial and anti-fungal activities, suggesting their potential use in combating various microbial infections (Saravanan et al., 2010).
Anticancer and Antiviral Properties
Research has also been conducted on the anticancer and antiviral properties of this compound derivatives. These studies have revealed that certain derivatives exhibit selective inhibition of cancer cell lines and demonstrate significant activity against specific virus strains, indicating their potential as therapeutic agents in oncology and virology (Havrylyuk et al., 2013).
COX-2 Inhibitory Activity
Compounds containing the 4-methoxyphenyl group within the structure of this compound have shown strong inhibitory activity on the COX-2 enzyme. This suggests their potential application in the treatment of conditions where COX-2 inhibition is beneficial (Ertas et al., 2022).
Beta-Adrenergic Receptor Agonism
Derivatives of this compound have been evaluated for their agonistic activity against human beta-adrenergic receptors. This implies their potential use in treating conditions like obesity and type 2 diabetes (Maruyama et al., 2012).
Adenosine A3 Receptor Antagonism
Research into the structure-activity relationships of thiazole and thiadiazole derivatives related to this compound has demonstrated their potential as selective antagonists for human adenosine A3 receptors. This suggests possible applications in treating conditions related to adenosine A3 receptor activity (Jung et al., 2004).
Optoelectronic Applications
Beyond biomedical applications, thiazole-based compounds, including derivatives of this compound, have been explored for their optoelectronic properties. This research indicates potential uses in fields like material science and engineering (Camurlu & Guven, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine in the synaptic cleft, thereby terminating the signal transmission.
Mode of Action
This compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft. The increased acetylcholine can then continue to transmit signals across synapses, affecting nerve function.
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting AChE and preventing the breakdown of acetylcholine, the compound effectively modulates this pathway, potentially leading to changes in nerve function.
Pharmacokinetics
It’s worth noting that the compound’s structure suggests it may have favorable drug-like characteristics .
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels in the synaptic cleft . This can result in prolonged signal transmission at synapses, which may have various effects on the nervous system, depending on the specific context and location within the body.
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is believed to interact with various enzymes or cofactors
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8(15)13-12-14-11(7-17-12)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFPANDNJFYZGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.